2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-chloro-phenyl)-ethanone
Description
2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-chloro-phenyl)-ethanone is a triazole-based compound featuring a 1,2,4-triazole core substituted with an allyl group at position 4, a benzo[1,3]dioxol moiety at position 5, and a sulfanyl-thioether linkage at position 2. The ethanone moiety is further substituted with a 4-chlorophenyl group.
Properties
Molecular Formula |
C20H16ClN3O3S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C20H16ClN3O3S/c1-2-9-24-19(14-5-8-17-18(10-14)27-12-26-17)22-23-20(24)28-11-16(25)13-3-6-15(21)7-4-13/h2-8,10H,1,9,11-12H2 |
InChI Key |
USEPKQSVPFFLDU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-chloro-phenyl)-ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the dioxole and chlorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-chloro-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or the allyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the chlorophenyl or allyl moieties.
Scientific Research Applications
2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-chloro-phenyl)-ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-chloro-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. The triazole ring and dioxole moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Triazole Derivatives
Key Observations :
- Benzo[1,3]dioxol vs.
- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound introduces moderate electron-withdrawing effects, contrasting with the stronger electronegativity of fluorine in ’s derivative. This could influence binding interactions in biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
